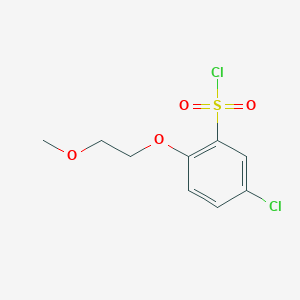

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2-(2-methoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGSDMXKGWEPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720277 | |

| Record name | 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111762-21-1 | |

| Record name | 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2-(2-methoxyethoxy)benzene. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to avoid decomposition.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The process involves continuous monitoring and control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: This compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Lewis acids like aluminum chloride.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The sulfonyl chloride functional group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, facilitating the formation of sulfonamide derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. |

| Electrophilic Aromatic Substitution | The aromatic ring can react with electrophiles (halogens, nitro groups) for further functionalization. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. It acts as an intermediate in synthesizing sulfonamide-based drugs known for their antibacterial and antifungal properties.

- Case Study: Antibacterial Activity

- A study evaluated the antibacterial properties of related sulfonamide compounds derived from similar structures. The minimum inhibitory concentration (MIC) was determined against various bacterial strains, showing that derivatives containing the sulfonyl chloride group exhibited significant bacteriostatic effects against Gram-positive and Gram-negative bacteria .

Biological Research

The compound is utilized in biological research to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can enhance the stability and solubility of biomolecules, making them more amenable to study.

| Application Area | Specific Use |

|---|---|

| Protein Modification | Enhances stability and solubility of proteins for structural and functional studies. |

| Peptide Synthesis | Used to create peptide derivatives with altered biological activities. |

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals such as dyes and pigments due to its reactivity and ability to form stable products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which then reacts with nucleophiles to form the final product. The sulfonyl chloride group is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

5-Chloro-2-(cyclohexyloxy)benzene-1-sulfonyl Chloride

- Molecular Formula : C₁₂H₁₄Cl₂O₃S

- Molecular Weight : 309.21 g/mol

- Key Differences : The bulky cyclohexyloxy group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the smaller 2-methoxyethoxy group. This compound is used in specialized syntheses requiring steric control .

5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl Chloride

- Molecular Formula : C₉H₁₀Cl₂O₃S

- Molecular Weight : 269.14 g/mol

- Key Differences: The isopropoxy substituent enhances lipophilicity, making this compound more suitable for hydrophobic intermediates in drug discovery. Its purity (NLT 97%) and industrial-scale availability are notable .

Halogen Variation at Position 5

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl Chloride

- Molecular Formula : C₉H₁₀ClFO₄S

- Molecular Weight : 268.68 g/mol

- However, this compound is listed as discontinued, limiting its practical use .

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl Chloride

- Molecular Formula : C₁₀H₁₂BrClO₄S

- Molecular Weight : 365.68 g/mol

- Key Differences : Bromine’s larger atomic radius and lower electronegativity alter electronic effects, which may favor specific coupling reactions. The ethoxyethoxy group further modifies solubility .

Complex Functional Group Additions

5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl Chloride

(5-Chloro-1,3-benzoxazol-2-yl)methanesulfonyl Chloride

- Molecular Formula: C₈H₅Cl₂NO₃S

- Molecular Weight : 272.10 g/mol

- Key Differences : The benzoxazole ring confers aromatic heterocyclic properties, enabling applications in fluorescent probes or enzyme inhibitors. This structure diverges significantly from the parent compound’s benzene backbone .

Comparative Data Table

Biological Activity

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonyl chloride functional group, which is known for its reactivity as an electrophile. The presence of the chloro and methoxyethoxy substituents enhances its solubility and reactivity in biological systems. The molecular formula is C₉H₁₁ClO₃S, with a molecular weight of 232.70 g/mol.

The sulfonyl chloride group in this compound can react with various nucleophiles to form sulfonamide bonds. This reactivity is crucial for modifying biomolecules such as proteins and peptides, potentially altering their activity or stability. The mechanism of action includes:

- Sulfonylation Reactions : These reactions can increase the solubility and stability of biomolecules.

- Drug Development : The compound is explored for its potential use in synthesizing sulfonamide-based drugs, which exhibit antibacterial, antifungal, or anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Notable findings include:

- In Vitro Studies : A series of novel sulfonamides containing similar scaffolds were evaluated against various bacterial strains. The most active compounds demonstrated minimum inhibitory concentrations (MIC) in the range of 15.62 to 31.25 μmol/L against methicillin-sensitive Staphylococcus aureus .

- Broad-Spectrum Activity : Compounds derived from similar structures showed activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, with zones of inhibition measured during testing .

Case Studies

- Antibacterial Efficacy : A study synthesized derivatives based on 5-chloro-2-hydroxybenzaldehyde and evaluated their antibacterial activities against E. coli, B. subtilis, and S. aureus. Compounds exhibited potent activity with MIC values as low as 7.81 μg/mL .

- Inhibition Studies : Another study assessed the interaction of sulfonamide derivatives with cytochrome P450 enzymes (CYP1A2 and CYP2C19), indicating implications for drug metabolism and pharmacokinetics .

Comparison of Antimicrobial Activities

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | MIC (μmol/L) |

|---|---|---|---|

| Compound A | Sensitive | Sensitive | 15.62 |

| Compound B | Resistant | Sensitive | 31.25 |

| Compound C | Sensitive | Resistant | >100 |

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical routes involving:

- Reaction with chlorosulfonic acid.

- Substitution reactions involving chloro and methoxy groups.

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sulfonation of a pre-functionalized benzene derivative followed by chlorination. For example, a sulfonic acid intermediate can be prepared via electrophilic substitution using concentrated sulfuric acid or chlorosulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) in the presence of catalytic DMF converts the sulfonic acid to the sulfonyl chloride group . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions.

- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography or recrystallization from ethanol improves purity. Evidence from similar compounds (e.g., 5-methylbenzophenone-2-sulfonyl chloride) shows yields up to 73% under reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H NMR : The 2-methoxyethoxy group appears as a triplet (δ ~3.5–3.7 ppm for CH₂OCH₃) and a singlet (δ ~3.3 ppm for OCH₃). Aromatic protons adjacent to the sulfonyl chloride group show deshielding (δ ~7.4–8.1 ppm) .

- IR : Strong absorption at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirms the sulfonyl chloride moiety .

- Mass spectrometry : The molecular ion peak (m/z ~278 for C₉H₁₀Cl₂O₄S) and isotopic patterns for chlorine (³⁵Cl/³⁷Cl) validate the structure.

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyethoxy substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

The electron-donating methoxy group in the 2-methoxyethoxy chain reduces the electrophilicity of the sulfonyl chloride by resonance, potentially slowing reactions with nucleophiles (e.g., amines). However, the ether oxygen’s lone pairs may stabilize transition states via partial conjugation. Comparative studies with analogs lacking the methoxy group (e.g., 4-biphenylsulfonyl chloride) show faster reaction kinetics, confirming electronic modulation . Computational analysis (e.g., DFT) can quantify these effects by mapping electron density distribution .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or ether cleavage) during functionalization of this sulfonyl chloride?

- Hydrolysis prevention : Use anhydrous solvents (e.g., THF) and molecular sieves to scavenge moisture.

- Ether stability : Avoid strong acids/bases that may cleave the 2-methoxyethoxy chain. Mild bases (e.g., triethylamine) are preferred for amine coupling.

- Temperature modulation : Conduct reactions at ≤0°C to suppress decomposition. Evidence from sulfonamide syntheses shows successful coupling at 0°C with >90% yield .

Q. How can computational chemistry methods predict reaction pathways for this compound’s participation in multi-step syntheses?

Density Functional Theory (DFT) calculations can model:

- Transition states : For sulfonamide formation, identify energy barriers and regioselectivity.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection.

- Electronic properties : Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles/nucleophiles. Studies on N-(5-chloro-2-methoxyphenyl)benzenesulfonamide validate computational predictions against crystallographic data .

Q. What are the challenges in interpreting conflicting crystallographic and solution-state NMR data for derivatives of this compound?

Crystal packing forces can distort conformations observed in X-ray structures, while solution NMR reflects dynamic equilibria. For example, the 2-methoxyethoxy group may adopt different orientations in the solid state (fixed by hydrogen bonding) versus solution (free rotation). Researchers should:

- Compare dihedral angles from X-ray data (e.g., C-S-O-Cl torsion) with NOESY correlations in NMR.

- Use variable-temperature NMR to assess rotational barriers of the methoxyethoxy chain .

Q. How does the steric environment created by the 2-methoxyethoxy group affect regioselectivity in palladium-catalyzed cross-coupling reactions?

The bulky 2-methoxyethoxy group directs coupling to less hindered positions. For instance, in Suzuki-Miyaura reactions, the chlorine atom (position 5) may act as a directing group, while the sulfonyl chloride remains inert. Steric maps generated from X-ray data (e.g., bond angles and van der Waals radii) can predict coupling sites .

Q. What novel biological targets could be explored given the dual chloro and sulfonyl chloride functionalities in antimicrobial or enzyme inhibition studies?

The compound’s sulfonamide derivatives (after reaction with amines) may inhibit:

- Carbonic anhydrase : Chlorine’s electronegativity enhances binding to zinc-containing active sites.

- Dihydropteroate synthase (DHPS) : A target for sulfa drugs, where the sulfonyl group mimics p-aminobenzoic acid (PABA) .

- Tyrosine kinases : The chloro substituent could disrupt ATP-binding pockets. Preliminary assays with Gram-positive bacteria (e.g., S. aureus) show MIC values <10 µg/mL for related sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.